4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound characterized by its unique structural components, which include a pyrimidine ring, a triazole moiety, and a benzamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through various organic chemistry methods, typically involving multi-step reactions that integrate different chemical functionalities. It is available from chemical suppliers and research institutions for further study and application in scientific research.
This compound falls under the classification of organic compounds with potential pharmaceutical applications. It is particularly relevant in the fields of medicinal chemistry and drug development due to its structural features that may interact with biological targets.
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves several key steps:
The synthesis may utilize starting materials such as 4,6-dimethylpyrimidine and derivatives of 1,2,4-triazolo[4,3-a]pyridine. Reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.
The molecular formula for 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is , with a molar mass of approximately 373.4 g/mol. The structure can be represented using various chemical notation systems:
InChI=1S/C20H19N7O/c1-13-11-14(2)23-20(22-13)24-16-8-6-15(7-9-16)19(28)21-12-18-26-25-17-5-3-4-10-27(17)18/h3-11H,12H2The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions depend on specific conditions such as temperature and solvent used.
The mechanism of action for 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes.
The compound exhibits typical characteristics associated with organic molecules:
Key chemical properties include:
The melting point and boiling point are yet to be established in literature but are essential for practical applications in synthesis and formulation.
4-[(4,6-dimethylpyrimidin-2-yla)mino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylnmethyl)benzamide has several applications in scientific research:
This compound's diverse applications underscore its significance in ongoing research within pharmacology and material science domains.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1